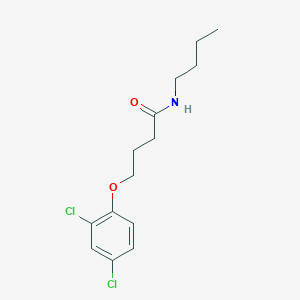

![molecular formula C29H22ClN3O2S B4583246 5-{[1-(4-联苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-1-(4-氯苯基)-2-硫代二氢-4,6(1H,5H)-嘧啶二酮](/img/structure/B4583246.png)

5-{[1-(4-联苯基)-2,5-二甲基-1H-吡咯-3-基]亚甲基}-1-(4-氯苯基)-2-硫代二氢-4,6(1H,5H)-嘧啶二酮

描述

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves condensation reactions, where key intermediates like thiobarbituric acid and aromatic aldehydes are combined in the presence of catalysts such as pyridine. For example, Abdullah M. Asiri and Salman A. Khan (2010) synthesized a related compound through condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol, showcasing the typical approach for such molecules (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using a combination of spectroscopic techniques, including IR, NMR, and mass spectrometry. A. Barakat et al. (2015) demonstrated the use of single-crystal X-ray structure determination and DFT calculations to confirm the 3D structure of a synthesized compound, revealing insights into geometric parameters and electronic spectra (Barakat et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often explored through their ability to undergo cycloaddition reactions, as well as their potential for forming bonds with various functional groups. For instance, M. Noguchi et al. (1990) characterized the cycloaddition reaction of pyrimidinedione intermediates, providing a pathway to quinazoline derivatives, indicative of the compound's versatile reactivity (Noguchi et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of pyrimidine derivatives, are crucial for their application in various fields. J.N. Low et al. (2004) described the crystallization and hydrogen bonding patterns of a related compound, highlighting the importance of molecular interactions in determining physical properties (Low et al., 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's potential applications. Studies like those by Yahya Nural et al. (2018) on the acid dissociation constants of a novel bicyclic compound provide insight into its chemical behavior and interactions with other molecules (Nural et al., 2018).

科学研究应用

核磁共振(NMR)研究

NMR 研究已被用来了解双环噻吩衍生物的结构性质和动力学。例如,Hirohashi、Inaba 和 Yamamoto (1975) 进行 NMR 研究来观察双环噻吩衍生物中七个键上的穿空间 H-F 偶合,深入了解这些分子中的空间排列和电子相互作用 (Hirohashi, Inaba, & Yamamoto, 1975)。

合成和表征

相关化合物的合成和分子表征已得到广泛探索。Asiri 和 Khan (2010) 描述了通过缩合反应合成一种化合物,然后使用各种光谱技术进行结构确认,展示了一种可用于合成该化合物的工艺方法 (Asiri & Khan, 2010)。

杂环化合物合成

杂环化合物(包括嘧啶和噻吩)的合成和应用具有重要意义。例如,Rozentsveig 等人 (2022) 关于双(2-氯丙-2-烯-1-基)硫醚杂环化的工作导致形成噻吩和吡咯衍生物,展示了合成复杂杂环结构的多样化合成路线和潜力,这可能与您感兴趣的化合物的合成和应用相关 (Rozentsveig et al., 2022)。

分子表征

深入的分子表征在了解新化合物的性质和潜在应用中起着至关重要的作用。Barakat 等人 (2015) 采用 DFT 计算和 X 射线晶体学来阐明一种新化合物的结构,强调了理论和实验方法在表征复杂分子中的重要性 (Barakat et al., 2015)。

作用机制

Target of Action

The exact target can vary depending on the specific functional groups present in the compound and their spatial arrangement .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected can depend on the specific target of the compound and the cellular context.

Pharmacokinetics

Additionally, its metabolism and excretion would likely involve enzymatic transformations and transport processes .

Result of Action

Based on its potential interactions with cellular targets and pathways, it could influence a variety of cellular processes, potentially leading to changes in cell behavior, gene expression, or metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKOS005413599. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target(s). Additionally, the cellular environment, including the presence of other proteins, lipids, and small molecules, can influence the compound’s efficacy .

属性

IUPAC Name |

(5E)-1-(4-chlorophenyl)-5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22ClN3O2S/c1-18-16-22(19(2)32(18)24-12-8-21(9-13-24)20-6-4-3-5-7-20)17-26-27(34)31-29(36)33(28(26)35)25-14-10-23(30)11-15-25/h3-17H,1-2H3,(H,31,34,36)/b26-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQISIONSFZBFDV-YZSQISJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)

![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)

![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)

![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)

![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)

![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)

![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)

![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)